Compound Description: This molecule acts as an inhibitor of NF-κB and AP-1 gene expression, pathways implicated in inflammation and immune response. It exhibits promising oral bioavailability, a crucial factor for drug development. Modifications to the pyrimidine ring significantly influence its activity and permeability. []
Compound Description: T2384 is a PPARγ partial agonist, meaning it activates the receptor but to a lesser extent than full agonists. Its activity profile is complex, attributed to multiple binding modes within the receptor's binding site. Notably, T2384 tends to aggregate in solution, affecting its activity. []
Compound Description: TP0439150 acts as a potent and orally available GlyT1 inhibitor. This inhibition leads to an increase in glycine concentration in the cerebrospinal fluid, presenting potential therapeutic benefits for schizophrenia. TP0439150 exhibits a favorable pharmacokinetic profile and minimal adverse central nervous system effects. []
Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib mesylate, an anticancer drug. Its presence in pharmaceutical preparations is a concern due to its potential to damage DNA, leading to mutations and potentially cancer. []
Compound Description: This compound is a potent nonpeptide CCR1 antagonist. It has been radiolabeled with fluorine-18, enabling its use in positron emission tomography (PET) for imaging studies. This radiolabeling allows for tracking the compound's distribution and binding in vivo, providing valuable information for drug development. []
Compound Description: This compound acts as a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor. It displays a favorable central nervous system multiparameter optimization (CNS MPO) score, indicating good drug-likeness. Its pharmacological properties make it a potential candidate for treating neurological disorders. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.